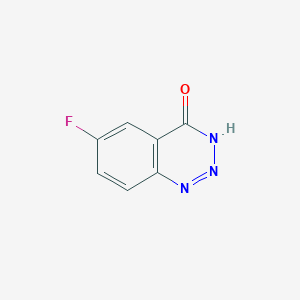

6-Fluoro-3H-1,2,3-benzotriazin-4-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one from 2-amino-5-fluorobenzamide

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3H-1,2,3-benzotriazin-4-one from 2-amino-5-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. The primary synthetic route detailed herein proceeds from the readily available precursor, 2-amino-5-fluorobenzamide. This document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and safe synthesis. The guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable insights into the preparation of this valuable compound.

Introduction: The Significance of the Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4-one ring system is a privileged heterocyclic motif that serves as a cornerstone in the development of various biologically active agents.[1] These scaffolds are integral to compounds demonstrating potential as anesthetics and antidepressants, as well as utility in agrochemicals.[2] Furthermore, benzotriazin-4(3H)-ones are highly versatile synthetic intermediates. They can undergo denitrogenative transformations, enabling diverse cross-coupling reactions to forge complex molecular architectures.[2]

The represents a common and efficient method for accessing this key structure.[2][3] The reaction proceeds via a classic tandem diazotization-cyclization sequence, a reliable transformation in aromatic chemistry.[4] This guide will deconstruct this process, providing the necessary detail to empower researchers to replicate and optimize this synthesis with a foundation of scientific understanding.

The Synthetic Pathway: Mechanism and Rationale

The conversion of 2-amino-5-fluorobenzamide to this compound is a two-stage process that occurs in a single pot. It begins with the diazotization of the primary aromatic amine, followed by an intramolecular cyclization to form the final triazinone ring.

Stage 1: Diazotization of 2-amino-5-fluorobenzamide

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[5][6] This is achieved by treating the amine with nitrous acid (HNO₂), which is highly unstable and therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[7][8]

The Causality Behind the Mechanism:

-

Formation of the Electrophile: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).[5][8] This is the key reactive species in the diazotization process.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of 2-amino-5-fluorobenzamide acts as a nucleophile, attacking the nitrosonium ion.[8]

-

Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to yield the resonance-stabilized aryl diazonium salt.[5]

Critical Experimental Choice: Temperature Control Aryl diazonium salts are notoriously unstable at elevated temperatures and can decompose violently, especially in solid form.[9][10] The reaction is therefore conducted at low temperatures (typically 0-5 °C) in an ice bath.[8][10] This critical control measure ensures the stability of the diazonium intermediate, allowing it to persist in solution long enough for the subsequent cyclization step to occur while preventing hazardous decomposition.

Caption: Mechanism of aryl diazonium salt formation.

Stage 2: Intramolecular Cyclization

Immediately following its formation, the diazonium salt intermediate undergoes a rapid intramolecular cyclization reaction. The nucleophilic nitrogen atom of the adjacent benzamide group attacks the terminal, electrophilic nitrogen of the diazonium group. This ring-closing reaction is thermodynamically favorable, leading to the formation of the stable, six-membered 1,2,3-benzotriazin-4-one heterocyclic system.

Validated Experimental Protocol

This protocol is designed to be a self-validating system, where careful adherence to each step ensures the desired outcome.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| 2-amino-5-fluorobenzamide | 35156-39-7 | C₇H₇FN₂O | 154.14 | Starting Material |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | Acid Catalyst/Solvent |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |

| Distilled Water | 7732-18-5 | H₂O | 18.02 | Solvent |

| Ice | N/A | H₂O | 18.02 | Cooling Agent |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Preparation of Amine Suspension: In a three-neck round-bottom flask, suspend 2-amino-5-fluorobenzamide (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and distilled water. The acid serves to protonate the amine, increasing its solubility and providing the necessary acidic environment for the reaction.[10]

-

Temperature Control: Vigorously stir the suspension while cooling the flask in an ice bath to an internal temperature of 0-5 °C. This temperature must be strictly maintained throughout the next step.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water. Cool this solution in the ice bath.

-

Diazotization and Cyclization: Add the cold sodium nitrite solution to the dropping funnel and add it dropwise to the stirred amine suspension over 30-45 minutes. The rationale for slow, dropwise addition is to maintain strict temperature control, as the diazotization reaction is exothermic.[10] A rapid increase in temperature could lead to the violent decomposition of the diazonium intermediate.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the reaction proceeds to completion. The formation of a precipitate indicates the product is forming.

-

Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid precipitate with copious amounts of cold distilled water to remove any residual acid and inorganic salts. Follow with a wash of a small amount of cold ethanol to aid in drying.

-

Drying: Dry the product under vacuum to yield this compound as a solid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 7. Diazotisation [organic-chemistry.org]

- 8. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 6-Fluoro-3H-1,2,3-benzotriazin-4-one (CAS: 1008742-31-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 6-Fluoro-3H-1,2,3-benzotriazin-4-one (CAS No. 1008742-31-1), a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. The benzotriazinone scaffold is recognized for its diverse pharmacological properties, serving as a foundational structure in the development of anesthetics, antidepressants, and agrochemicals.[1] The strategic incorporation of a fluorine atom at the 6-position is a common medicinal chemistry tactic to enhance metabolic stability and modulate electronic properties, making this particular derivative a valuable building block for novel therapeutics. This guide synthesizes available data on its physicochemical properties, synthesis, potential mechanisms of action, and applications, offering field-proven insights and detailed experimental protocols to support advanced research and development.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated derivative of the bicyclic benzotriazinone core. Its fundamental properties are summarized below, providing the foundational data required for experimental design and computational modeling.

Table 1: Core Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1008742-31-1 | [2][3][4][5] |

| Molecular Formula | C₇H₄FN₃O | [3][4][5] |

| Molecular Weight | 165.12 g/mol | [3][4][5] |

| SMILES | O=C1NN=NC2=CC=C(F)C=C12 | [4] |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Appearance | White solid | [6] |

| Melting Point | 213–214 °C | [6] |

| ¹H NMR (600 MHz, DMSO-d₆) | δ 14.95 (s, 1H), 8.19 (dd, J = 9.0, 5.0 Hz, 1H), 7.86 (td, J = 9.0, 3.0 Hz, 1H), 7.80 (dd, J = 8.1, 2.7 Hz, 1H) | [6] |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ 163.4 (J(C-F)= 251 Hz), 155.2, 141.6, 131.7 (J(C-F)= 9 Hz), 124.0 (J(C-F)= 24 Hz), 122.5 (J(C-F)= 9 Hz), 109.7, 109.4 | [6] |

| IR (KBr, cm⁻¹) | 3444, 1633, 1481, 1278, 843 | [6] |

| HRMS (ESI) m/z | [M-H]⁻ Calcd for C₇H₃FN₃O: 164.0260; Found: 164.0261 | [6] |

Synthesis and Manufacturing Insights

The synthesis of the benzotriazinone core is a well-established process, though modern advancements offer significant improvements in efficiency and safety. Understanding these routes is critical for both lab-scale research and potential scale-up.

Classical Synthesis: Diazotization of Anthranilamides

The most common and direct route to this compound begins with the corresponding anthranilamide precursor, 2-amino-5-fluorobenzamide.[3] The core of this transformation is a diazotization reaction followed by an intramolecular cyclization.

Causality of the Reaction: The process is initiated by converting the primary aromatic amine of the precursor into a diazonium salt using a nitrite source (e.g., NaNO₂) under acidic conditions. This highly reactive diazonium intermediate is then attacked by the adjacent amide nitrogen, leading to a rapid intramolecular cyclization that forms the stable triazinone ring.

Caption: Classical synthesis workflow for this compound.

Advanced Methodologies: Photochemical Flow Synthesis

While effective, traditional diazotization can be hazardous, particularly at a large scale, due to the use of strong acids and potentially unstable intermediates. Recent innovations have demonstrated a photochemical approach for synthesizing the benzotriazin-4(3H)-one scaffold using continuous flow technology.[1] This method involves the photocyclization of acyclic aryl triazine precursors upon exposure to violet light (420 nm), proceeding through a Norrish type II-related reaction.[1]

Expert Insight: The shift from batch to continuous flow processing represents a significant leap in chemical manufacturing. Flow chemistry confines the reaction to a small-volume coil reactor, offering superior control over reaction parameters (temperature, time, light exposure) and enhancing safety by minimizing the volume of reactive intermediates at any given moment. This "green" approach often eliminates the need for harsh reagents and provides excellent yields in significantly reduced reaction times.[1]

Caption: Conceptual comparison of batch vs. continuous flow synthesis.

Applications and Biological Significance

The benzotriazinone scaffold is a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.

-

Core Scaffold Activity: Benzotriazin-4(3H)-ones are foundational components in compounds developed as anesthetics, antidepressants, and agrochemicals.[1] Their derivatives have demonstrated potent nematicidal activity against the root-knot nematode Meloidogyne incognita, suggesting significant potential in agriculture.[7]

-

Versatile Synthetic Intermediate: This class of compounds serves as a versatile building block for more complex heterocyclic systems through metal-catalyzed and photochemical denitrogenative transformations.[1]

-

Role of Fluorine: The inclusion of a fluorine atom, as in this compound, is a deliberate design choice. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. This strategy is widely employed in modern drug design, as seen in multifunctional ligands targeting CNS disorders.[8]

Postulated Mechanism of Action

While specific mechanistic studies on this compound are not widely published, the biological activity of structurally related heterocyclic systems provides a strong basis for postulating potential mechanisms. This approach, grounded in the principles of bioisosterism, allows researchers to form testable hypotheses.

Authoritative Insight: Research on 2-arylquinazoline-4(3H)-ones, a closely related scaffold, has shown that their antitrypanosomal activity can be modulated by functionalization at the 4-position.[9] These studies revealed two distinct mechanisms: antifolate activity and the induction of oxidative stress through the production of reactive oxygen species (ROS) or nitric oxide (NO).[9] It is plausible that benzotriazinones could operate through similar pathways.

Sources

- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chiralen.com [chiralen.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 1008742-31-1|this compound|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifunctional 6-fluoro-3-[3-(pyrrolidin-1-yl)propyl]-1,2-benzoxazoles targeting behavioral and psychological symptoms of dementia (BPSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Benzotriazinone Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: Beyond a Single Target, A Privileged Scaffold

The benzotriazinone core is a privileged scaffold in modern medicinal chemistry, giving rise to a class of small molecules with a remarkable diversity of biological activities. Initially explored for a range of therapeutic applications, recent research has illuminated their profound potential in oncology through distinct and potent mechanisms of action. This guide eschews a conventional, rigid structure in favor of a narrative that delves into the core molecular mechanisms that define the therapeutic promise of benzotriazinone derivatives. We will explore their roles as inhibitors of Poly(ADP-ribose) Polymerase (PARP), modulators of the Wnt/β-catenin signaling pathway via Tankyrase inhibition, and as pioneering molecular glue degraders targeting the translation termination factor GSPT1. This document is intended for researchers, scientists, and drug development professionals, providing not just a summary of findings, but a deeper understanding of the causality behind experimental design and the validation of these mechanisms.

I. Dual-Action Inhibition of PARP: Catalytic Blockade and DNA Trapping

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs). The inhibition of PARP has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination (HR) repair, most notably those with BRCA1/2 mutations, through the principle of synthetic lethality. Benzotriazinone derivatives have been investigated as potent PARP inhibitors, exhibiting a dual mechanism of action that enhances their cytotoxic potential.[1][2]

A. The Two-Pronged Attack: Catalytic Inhibition and PARP Trapping

The antitumor effects of PARP inhibitors are not solely derived from the blockade of PARP's catalytic activity, which prevents the synthesis of poly(ADP-ribose) (PAR) chains and subsequent recruitment of DNA repair factors.[2] A perhaps more potent mechanism is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, effectively converting the enzyme into a cytotoxic DNA lesion.[3][4] This trapped complex stalls replication forks, leading to the formation of double-strand breaks (DSBs) that are particularly lethal to HR-deficient cancer cells.[3] The potency of a PARP inhibitor is therefore a composite of its catalytic inhibition and its ability to trap PARP on DNA.

B. Structure-Activity Relationship (SAR) Insights

The benzotriazinone scaffold serves as an effective mimic of the nicotinamide portion of NAD+, the natural substrate for PARP enzymes.[2] Structure-activity relationship studies have revealed that modifications to the benzotriazinone core can significantly influence both catalytic inhibition and PARP trapping efficiency. For instance, the introduction of a basic amine functionality has been shown to enhance the potency of these inhibitors. While specific IC50 values for a broad range of benzotriazinone-based PARP inhibitors are dispersed throughout the literature, a key takeaway for drug design is the optimization of substituents to maximize interactions within the NAD+ binding pocket of PARP1 and PARP2, thereby enhancing both catalytic inhibition and the stability of the trapped complex.[5]

Experimental Workflow: Dissecting the Dual Mechanism

To fully characterize a novel benzotriazinone-based PARP inhibitor, a multi-assay approach is essential to delineate its catalytic inhibitory and trapping potencies.

This protocol provides a method to determine the IC50 value of a benzotriazinone derivative for the catalytic inhibition of PARP1.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone proteins, which will serve as the substrate for PARylation. Wash and block the plate to prevent non-specific binding.

-

Enzyme Reaction: In each well, add a reaction mixture containing purified recombinant PARP1 enzyme, biotin-labeled NAD+, and varying concentrations of the benzotriazinone test compound. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the plate to allow the PARP-mediated PARylation of the histone substrate to occur.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate. The intensity of the signal is proportional to the amount of PARylation and thus, PARP activity.

-

Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.

This assay quantifies the ability of a benzotriazinone derivative to trap PARP1 on a DNA substrate.[6][7]

Methodology:

-

Reaction Setup: In a 384-well plate, prepare a reaction mixture containing a fluorescently labeled DNA oligonucleotide duplex (with a nick to promote PARP binding), purified recombinant PARP1 enzyme, and varying concentrations of the benzotriazinone test compound.

-

Equilibration: Incubate the plate to allow the binding of PARP1 to the DNA probe, resulting in a high fluorescence polarization (FP) signal.

-

Initiation of PARylation: Add NAD+ to the wells to initiate the auto-PARylation of PARP1. In the absence of an effective trapping inhibitor, PARP1 will auto-PARylate and dissociate from the DNA, leading to a decrease in the FP signal.

-

Measurement: Measure the FP signal over time using a plate reader.

-

Data Analysis: Compounds that effectively trap PARP1 on the DNA will prevent its dissociation, resulting in a sustained high FP signal. The increase in FP signal is directly proportional to the PARP trapping efficiency. Calculate the EC50 for PARP trapping from the dose-response curve.

II. Targeting the Wnt/β-Catenin Pathway through Tankyrase Inhibition

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] Tankyrase 1 and 2 (TNKS1/2) are members of the PARP family that play a key role in promoting Wnt/β-catenin signaling by targeting AXIN, a central component of the β-catenin destruction complex, for degradation.[9][10] Benzotriazinone derivatives have emerged as potent and selective inhibitors of tankyrases, offering a promising strategy to downregulate Wnt/β-catenin signaling in cancer cells.

A. Mechanism of Action: Stabilizing the Destruction Complex

In the absence of a Wnt signal, the destruction complex, composed of AXIN, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases PARylate AXIN, leading to its ubiquitination and degradation. This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[10] Benzotriazinone-based tankyrase inhibitors bind to the catalytic domain of TNKS1/2, preventing the PARylation of AXIN.[11][12] This leads to the stabilization of AXIN, restoration of the destruction complex, and subsequent degradation of β-catenin, thereby inhibiting Wnt/β-catenin signaling.[13]

B. Structure-Activity Relationship (SAR) Insights

The development of potent and selective tankyrase inhibitors from the benzotriazinone scaffold has been guided by extensive SAR studies. The 1,2,4-triazole-based benzotriazinone derivative, OM-153 (compound 24 in the cited literature), demonstrates picomolar IC50 values in a cellular Wnt/β-catenin signaling reporter assay.[9][14] The co-crystal structure of a related analog with TNKS2 reveals that these compounds bind to the NAD+ cleft of the catalytic domain.[9] Key interactions often involve hydrogen bonds with conserved residues and hydrophobic interactions within the binding pocket. The modular nature of the synthesis of these compounds allows for systematic exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.[12]

Data Summary: Potency of Benzotriazinone-based Tankyrase Inhibitors

| Compound | Target(s) | IC50 (Wnt Reporter Assay) | Cell Line | Reference |

| OM-153 | TNKS1/2 | 0.63 nM | HEK293 | [9][14] |

| WXL-8 | TNKS1 | 9.1 nM (enzymatic) | - | [13] |

| TI-12403 | TNKS1 | ~10 µM (cellular) | COLO320DM | [10] |

Note: IC50 values from different assay types (enzymatic vs. cellular reporter) are not directly comparable but provide a general indication of potency.

Experimental Workflow: Assessing Tankyrase Inhibition

This protocol measures the ability of a benzotriazinone derivative to inhibit Wnt/β-catenin signaling in a cellular context.[3][13][15][16][17]

Methodology:

-

Cell Line and Reporter Construct: Use a cell line such as HEK293 stably or transiently transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOP-flash). A control reporter with mutated TCF/LEF binding sites (e.g., FOP-flash) should be used to assess non-specific effects.

-

Cell Seeding: Seed the reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the benzotriazinone test compound.

-

Wnt Pathway Stimulation: Stimulate the Wnt pathway by adding purified Wnt3a protein or using Wnt3a-conditioned media. Include an unstimulated control.

-

Incubation: Incubate the cells to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly luciferase activity using a luminometer. If a co-transfected Renilla luciferase construct is used for normalization, measure its activity as well.

-

Data Analysis: Normalize the TOP-flash luciferase activity to the FOP-flash activity or the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling for each compound concentration relative to the stimulated control and determine the IC50 value.

III. Pioneering a New Modality: Benzotriazinones as Molecular Glue Degraders of GSPT1

Targeted protein degradation has emerged as a revolutionary therapeutic modality. Molecular glue degraders are small molecules that induce a neomorphic interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target. Benzotriazinone derivatives have been identified as a novel class of non-IMiD based binders of the Cereblon (CRBN) E3 ligase, and have been shown to act as molecular glues to induce the degradation of the translation termination factor GSPT1.[18][19][20][21]

A. Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The benzotriazinone core binds to the thalidomide-binding pocket of CRBN. This binding event creates a novel protein-protein interaction surface that is recognized by GSPT1.[22][23] This induced proximity leads to the formation of a ternary complex (CRBN-benzotriazinone-GSPT1), which facilitates the transfer of ubiquitin from the E3 ligase complex to GSPT1.[24] The polyubiquitinated GSPT1 is then recognized and degraded by the proteasome.[18][19][20] The degradation of GSPT1 has been shown to be a promising anti-cancer strategy, particularly in hematological malignancies.[25][26]

B. Structure-Activity Relationship (SAR) Insights

The development of benzotriazinone-based GSPT1 degraders has been driven by detailed SAR studies. The position of the ureido group on the benzotriazinone scaffold and substituents on the phenylureido group are critical for potent degradation activity. For example, compound 34f (TD-522) exhibits a DC50 of 0.269 nM for GSPT1 degradation in KG-1 cells and potent anti-proliferative effects (EC50 = 0.5 nM in KG-1 cells).[18][19] Molecular modeling studies of the ternary complex suggest that specific hydrogen bonding interactions between the degrader, CRBN, and GSPT1 are crucial for stabilizing the complex and promoting efficient degradation.[22][23][24]

Data Summary: Potency of Benzotriazinone-based GSPT1 Degraders

| Compound | Cell Line | GSPT1 DC50 | Anti-proliferative EC50 | Reference |

| 34f (TD-522) | KG-1 | 0.269 nM | 0.5 nM | [18][19][27] |

| 34f (TD-522) | TMD-8 | - | 5.2 nM | [18][27] |

| Compound 9q | U937 | 35 nM | 19 nM | [20] |

| Compound 9q | MOLT-4 | - | 6 nM | [20] |

| Compound 9q | MV4-11 | - | 27 nM | [20] |

DC50: concentration for 50% degradation; EC50: concentration for 50% inhibition of proliferation.

Experimental Workflow: Validating GSPT1 Degradation

This protocol is the gold standard for demonstrating the degradation of a target protein.[24][26][28][29]

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., KG-1 acute myeloid leukemia cells) and treat with varying concentrations of the benzotriazinone degrader for a set period of time (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each lysate on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSPT1. Also, probe a separate membrane or the same stripped and re-probed membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities for GSPT1 and the loading control. Normalize the GSPT1 signal to the loading control and calculate the percentage of GSPT1 remaining relative to the vehicle-treated control. Determine the DC50 value from the dose-response curve.

IV. Conclusion: A Scaffold of Opportunity

The benzotriazinone scaffold has proven to be a remarkably versatile platform for the development of targeted therapeutics. The ability of its derivatives to engage in distinct and highly relevant anticancer mechanisms of action—from the dual inhibition of PARP and the modulation of Wnt signaling to the pioneering of a new class of molecular glue degraders—underscores its significance in drug discovery. The in-depth understanding of these mechanisms, facilitated by the experimental workflows detailed in this guide, is paramount for the rational design and optimization of the next generation of benzotriazinone-based therapies. As our comprehension of the intricate signaling networks that drive cancer progression deepens, the multifaceted nature of the benzotriazinone core will undoubtedly continue to provide fertile ground for the discovery of innovative and effective medicines.

V. References

-

Park, S., et al. (2022). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. Bioorganic Chemistry, 127, 105923. [Link]

-

Request PDF. (2026). Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. [Link]

-

BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. [Link]

-

Ciulli, A., & Crews, C. M. (2019). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Biochemical Society Transactions, 47(6), 1817–1831. [Link]

-

Request PDF. (2024). Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective. ResearchGate. [Link]

-

BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP2. [Link]

-

de Mello, N. P., et al. (2021). Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. STAR protocols, 2(3), 100687. [Link]

-

Donovan, K. A., et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(9), 2534–2543. [Link]

-

PubMed. (2024). Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective. [Link]

-

bioRxiv. (2025). Computational Modeling of Ternary Complex Formation and Targeted Protein Degradation Mediated by Molecular Glues. [Link]

-

PMC. (2025). High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader. [Link]

-

Request PDF. (2025). Transcription-Based Reporters of Wnt/-Catenin Signaling. ResearchGate. [Link]

-

PubMed Central. (2016). Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. [Link]

-

ResearchGate. (2022). Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD based CRBN binder. [Link]

-

PMC. (2022). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. [Link]

-

NIH. (2018). Scaffold hopping approach on the route to selective tankyrase inhibitors. [Link]

-

ResearchGate. (2025). Computational Modeling of Ternary Complex Formation and Targeted Protein Degradation Mediated by Molecular Glues. [Link]

-

PMC. (2022). Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. [Link]

-

PubMed Central. (2024). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

-

ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19. [Link]

-

BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway). [Link]

-

protocols.io. (2023). Wnt-3a and R-spo1 conditioned media reporter assay. [Link]

-

NIH. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]

-

PMC. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link]

-

PubMed Central. (2022). Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells. [Link]

-

PubMed Central. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship analysis of benzotriazinone 10. (A)... [Link]

-

MDPI. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. [Link]

-

PubMed. (2025). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. [Link]

-

PMC. (2016). Crystal structure of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene. [Link]

-

MDPI. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. [Link]

-

Washington University in St. Louis. (n.d.). Protocol for Western Blotting. [Link]

-

ResearchGate. (n.d.). IC 50 values of 12O against cancer cell lines a. [Link]

-

PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]

-

SpringerLink. (1986). Crystal and molecular structure of 3-ethyl-4-hydroxy-1,2,3(4H)-benzotriazin-4-one and 3-ethyl-4-phenylimino-1,2,3(4H)-benzotriazine. [Link]

-

ACS Publications. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. [Link]

Sources

- 1. Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K | MDPI [mdpi.com]

- 9. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. protocols.io [protocols.io]

- 18. Structure-activity relationship analysis of novel GSPT1 degraders based on benzotriazinone scaffold and its antitumor effect on xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Development and therapeutic potential of GSPT1 molecular glue degraders: A medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 24. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 25. GSPT1 degrader-1 — TargetMol Chemicals [targetmol.com]

- 26. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. cdn.bcm.edu [cdn.bcm.edu]

An In-Depth Technical Guide to the Spectroscopic Data of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Introduction

The 1,2,3-benzotriazin-4-one scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic introduction of a fluorine atom, a common bioisostere for hydrogen, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues like 6-Fluoro-3H-1,2,3-benzotriazin-4-one compounds of high interest.

This guide is structured to explain not just what the data should look like, but why it manifests in a particular way and how to reliably generate it. We will cover the essential analytical techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Molecular Structure

The key structural features that dictate the spectroscopic output are:

-

The Benzotriazinone Core: A fused aromatic heterocyclic system responsible for signals in the aromatic region of NMR spectra and characteristic electronic transitions in UV-Vis spectroscopy.

-

The Amide Carbonyl (C=O): A prominent feature that will produce a strong, characteristic absorption in the IR spectrum.

-

The N-H Proton: An acidic proton that is observable in the ¹H NMR spectrum, often as a broad singlet, and its stretching vibration is visible in the IR spectrum.

-

The Fluorine Substituent: This introduces unique spectroscopic handles, including a signal in ¹⁹F NMR and characteristic coupling patterns (C-F and H-F) in the ¹³C and ¹H NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential.

Proton (¹H) NMR Spectroscopy

Principle & Experimental Rationale ¹H NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, it will be used to confirm the substitution pattern on the aromatic ring and identify the labile N-H proton.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the heterocyclic compound, and its ability to form hydrogen bonds slows the exchange rate of the N-H proton, often allowing it to be observed as a distinct, albeit sometimes broad, signal.

Predicted Spectroscopic Data The aromatic region will display signals for three protons. The fluorine atom at C-6 will influence the chemical shifts and introduce splitting patterns through H-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~13.0 - 14.0 | br s | - | NH -3 |

| ~8.1 - 8.3 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H -8 |

| ~7.8 - 8.0 | ddd | J(H,H) ≈ 8.5, 7.0; J(H,F) ≈ 2.5 | H -7 |

| ~7.6 - 7.8 | dd | J(H,H) ≈ 7.0, J(H,F) ≈ 9.0 | H -5 |

Table 1: Predicted ¹H NMR data in DMSO-d₆ at 400 MHz. Chemical shifts are estimated based on the parent compound and known fluorine substituent effects.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Temperature: Set to ambient probe temperature (e.g., 298 K).

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: ~16 ppm (centered around 6 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 5 seconds (to allow for full relaxation of the quaternary carbons and the N-H proton).

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Experimental Rationale ¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. Due to the presence of fluorine, the spectrum will be more complex than a typical proton-decoupled spectrum. The key diagnostic feature will be the large one-bond coupling between C-6 and the fluorine atom (¹JCF), which splits the C-6 signal into a doublet. Smaller, through-bond couplings to other carbons (²JCF, ³JCF) will also be observed.[4][5]

Predicted Spectroscopic Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity (from C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |

| ~160-165 | d | ~240-260 | C -6 |

| ~155-158 | s | - | C -4 (Carbonyl) |

| ~145-148 | d | ~10-15 | C -4a |

| ~135-138 | s | - | C -8a |

| ~129-132 | d | ~8-12 | C -8 |

| ~125-128 | d | ~3-5 | C -7 |

| ~115-118 | d | ~20-25 | C -5 |

Table 2: Predicted ¹³C NMR data in DMSO-d₆ at 100 MHz. Shifts are estimated based on related structures.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a standard 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: ~220 ppm (centered around 110 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans (¹³C is much less sensitive than ¹H).

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Principle & Experimental Rationale ¹⁹F NMR is a highly sensitive and specific technique for observing fluorine nuclei.[6] Since fluorine is not naturally abundant in most biological or synthetic systems, ¹⁹F NMR provides a clean spectral window with no background interference.[7][8] This experiment will definitively confirm the presence of the fluorine atom and provide information about its electronic environment through its chemical shift and coupling to nearby protons.

Predicted Spectroscopic Data A single signal is expected for the one fluorine atom. It will be split by the two ortho protons (H-5 and H-7).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| -110 to -120 | t or dd | J(F,H-5) ≈ 9.0, J(F,H-7) ≈ 5.0 | F -6 |

Table 3: Predicted ¹⁹F NMR data in DMSO-d₆. Chemical shifts are referenced to CFCl₃ (δ 0 ppm).

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use an NMR spectrometer equipped with a broadband or fluorine-specific probe.

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment, often without proton decoupling to observe H-F couplings.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 64-256 scans.

-

-

Processing: Process similarly to ¹H NMR. No external reference is typically needed if the spectrometer is calibrated, but an external standard like CFCl₃ can be used for absolute referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Experimental Rationale FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups, providing a "molecular fingerprint".[9] For this compound, we expect to clearly identify the N-H, C=O, aromatic C=C, and C-F bonds.

Predicted Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3000 | Medium, Broad | N-H Stretch | Amide N-H |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1680 - 1660 | Strong | C=O Stretch | Amide (in cyclic system) |

| ~1610, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

Table 4: Predicted characteristic FT-IR absorption bands.

Experimental Protocol: FT-IR Acquisition (ATR Method) The Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation and produces high-quality spectra.[10]

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass Spectrometry (MS)

Principle & Experimental Rationale Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers additional structural evidence. For benzotriazinones, a characteristic fragmentation is the loss of a neutral dinitrogen (N₂) molecule.[12][13]

Predicted Spectroscopic Data

-

Molecular Formula: C₇H₄FN₃O

-

Monoisotopic Mass: 165.0338 u

-

Ionization Mode: Electrospray Ionization (ESI) is recommended for its soft ionization, which is likely to show the protonated molecule.

-

Expected Ions (Positive Mode ESI):

-

[M+H]⁺: m/z 166.0411

-

[M+Na]⁺: m/z 188.0230

-

-

Key Fragmentation: The most probable fragmentation pathway is the loss of N₂ (28.0061 u) from the molecular ion.

-

[M+H - N₂]⁺: m/z 138.0350

-

Experimental Protocol: HRMS (ESI-TOF) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[14]

-

Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy.

-

Data Acquisition:

-

Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Average the spectra over a stable infusion period (~1 minute). Determine the accurate masses of the observed ions and use software to calculate the elemental composition, comparing it to the theoretical formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Experimental Rationale UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for compounds with conjugated systems, such as the aromatic core of this compound. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophore.

Predicted Spectroscopic Data The spectrum is expected to show multiple absorption maxima (λmax) characteristic of the benzotriazinone chromophore. Based on the parent compound, significant absorptions are expected in the UV region.[15][16]

| Predicted λmax (nm) | Solvent | Electronic Transition |

| ~220-240 | Methanol or Ethanol | π → π |

| ~280-320 | Methanol or Ethanol | π → π and n → π* |

Table 5: Predicted UV-Vis absorption maxima.

Experimental Protocol: UV-Vis Acquisition

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to correct for any absorbance from the solvent or cuvette.

-

Data Acquisition: Replace the solvent with the sample solution in the cuvette. Scan the sample over a wavelength range of 200-600 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Data Synthesis and Structural Confirmation

By following the protocols outlined in this guide, researchers can confidently acquire the necessary data. The predicted values serve as a benchmark for comparison. The combination of an accurate mass, the correct functional groups from IR, the specific proton and carbon environments from NMR (including the definitive C-F and H-F couplings), and the confirmation of the fluorine atom by ¹⁹F NMR provides a self-validating system for the unequivocal identification of this compound.

References

-

Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

-

Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

-

Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Publications. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Available at: [Link]

-

Chemistry and Biological Activity of[1][6][17]-Benzotriazine Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. PubMed. Available at: [Link]

-

1,2,3-Benzotriazin-4-one. PubChem. Available at: [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. Available at: [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. Available at: [Link]

-

SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. Available at: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

-

Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Intertek. Available at: [Link]

-

Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. Available at: [Link]

-

The Effect of Fluorine in 1H NMR. Reddit. Available at: [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. ResearchGate. Available at: [Link]

-

Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

-

FTIR Analysis. RTI Laboratories. Available at: [Link]

- Mass Spectrometry of Heterocyclic Compounds. Google Books.

-

1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available at: [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

-

Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]

-

1,2,3-Benzotriazin-4(1H)-one. NIST WebBook. Available at: [Link]

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available at: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

-

1H-benzotriazole. SpectraBase. Available at: [Link]

Sources

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. 1,2,3-Benzotriazin-4(1H)-one [webbook.nist.gov]

- 13. 1,2,3-Benzotriazin-4(1H)-one [webbook.nist.gov]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. 1,2,3-Benzotriazin-4-one | C7H5N3O | CID 135408793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]

solubility and stability of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-3H-1,2,3-benzotriazin-4-one

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical properties of this compound, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. Recognizing the foundational importance of solubility and stability in the progression of any potential therapeutic agent, this document offers an in-depth analysis for researchers, chemists, and formulation scientists. We will explore theoretical solubility considerations, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility assessment, and delineate a systematic approach to evaluating the compound's stability under forced degradation conditions as stipulated by regulatory guidelines. The causality behind experimental choices, potential degradation pathways, and the application of appropriate analytical methodologies are discussed to provide a holistic understanding. This guide is structured to serve as a practical and authoritative resource, enabling robust characterization and informed decision-making in research and development settings.

Introduction: The Significance of the Benzotriazinone Scaffold

The 1,2,3-benzotriazin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in pharmacology. Derivatives of this structure have been investigated for a range of biological activities, including as nematicides, anesthetics, and anticancer agents.[1][2][3][4] The specific compound, this compound, incorporates a fluorine atom, a common bioisostere in modern drug design used to enhance metabolic stability, binding affinity, and membrane permeability.

While its direct therapeutic applications are still under exploration, this molecule and its close analogs are crucial intermediates in the synthesis of more complex pharmaceutical agents, potentially including Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5][6][7] Understanding the fundamental properties of solubility and stability is therefore not merely an academic exercise; it is a prerequisite for any successful development program. Poor solubility can lead to low bioavailability and challenging formulations, while instability can compromise shelf-life, efficacy, and patient safety due to the formation of potentially toxic degradants. This guide provides the necessary framework for a thorough and scientifically rigorous evaluation of these two cornerstone parameters.

Core Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before delving into experimental analysis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1008742-31-1 | [8] |

| Molecular Formula | C₇H₄FN₃O | [8] |

| Molecular Weight | 165.12 g/mol | [8] |

| Appearance | Off-white to yellow solid (Typical) | - |

| SMILES | O=C1NN=NC2=CC=C(F)C=C12 | [8] |

Solubility Profile: A Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's absorption and, consequently, its bioavailability. We will examine both the theoretical underpinnings and the practical, experimental determination of this property.

Experimental Determination of Aqueous Solubility

The aqueous solubility of a compound can be assessed in two primary modes: thermodynamic and kinetic.

-

Thermodynamic Solubility refers to the saturation concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is critical for biopharmaceutical classification and formulation development. The Shake-Flask method (SFM) is the gold-standard for this measurement.

-

Kinetic Solubility is a measure of how quickly a compound dissolves from a solid state (often a DMSO stock solution) into an aqueous buffer. It is a high-throughput screening parameter used in early discovery to flag compounds that may precipitate under assay conditions.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality and Rationale: This method is designed to achieve a true equilibrium between the undissolved solid and the dissolved compound, providing the most accurate measure of thermodynamic solubility. By agitating an excess of the solid in the solvent for an extended period (24-48 hours), we ensure the system reaches saturation. The subsequent filtration and quantification of the supernatant provide the concentration at equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to a series of glass vials. The excess should be visually apparent.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid pH 1.2).

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound.

-

Validation: The presence of remaining solid material in the vial after the experiment validates that the initial amount was in excess and the measured concentration represents the saturation solubility.

Visualization of Workflow:

Caption: Shake-Flask method for thermodynamic solubility.

Solubility Data Summary

The following table presents anticipated solubility data for this compound in common pharmaceutical solvents. Note: These are illustrative values based on the general properties of similar heterocyclic compounds and should be confirmed experimentally.

| Solvent | Type | Expected Solubility Range | Rationale for Use |

| Water (pH 7.0) | Aqueous | Poor (< 10 µg/mL) | Baseline aqueous solubility. |

| PBS (pH 7.4) | Aqueous Buffer | Poor (< 10 µg/mL) | Simulates physiological pH. |

| 0.1 M HCl (pH 1.0) | Aqueous Buffer | Poor to Moderate | Simulates gastric fluid; solubility may increase if the molecule has a basic pKa. |

| DMSO | Organic | Freely Soluble (> 10 mg/mL) | Common solvent for stock solutions in biological screening. |

| Ethanol | Organic | Soluble | Co-solvent used in formulations. |

Stability Profile: Ensuring Molecular Integrity

Stability testing is crucial for identifying storage conditions, determining shelf-life, and understanding the degradation pathways of a drug substance. Forced degradation, or stress testing, is a regulatory requirement designed to accelerate this process and identify likely degradation products.[9][10][11] These studies are fundamental to developing stability-indicating analytical methods.[12]

Forced Degradation Studies

Forced degradation intentionally exposes the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[13] The goal is typically to achieve 5-20% degradation of the parent compound to ensure that potential degradants are formed at a concentration sufficient for detection and characterization.[12]

Key Stress Conditions:

-

Hydrolytic Degradation: The ester-like (lactam) and triazine functionalities within the benzotriazinone ring are susceptible to hydrolysis under acidic and basic conditions. This typically involves nucleophilic attack by water or hydroxide ions, leading to ring-opening.[14]

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the electron-rich aromatic ring or nitrogen centers. Hydrogen peroxide is a common and aggressive oxidizing agent used for this purpose.[13]

-

Photolytic Degradation: Aromatic N-oxide systems, which are related to the triazine core, are known to be photosensitive.[15] Exposure to UV and visible light can induce photochemical reactions, leading to complex rearrangements or degradation.

-

Thermal Degradation: High temperatures provide the energy needed to overcome activation barriers for degradation reactions. Thermolysis of benzotriazinones can lead to the loss of nitrogen and subsequent formation of reactive intermediates.[14]

Potential Hydrolytic Degradation Pathway

Under basic conditions, the most probable degradation pathway is the hydrolytic cleavage of the amide bond within the triazinone ring, leading to the formation of a 2-amino-5-fluorobenzoyl derivative.

Caption: Plausible hydrolytic degradation of the core structure.

Protocol 2: Forced Degradation Study

Causality and Rationale: This protocol systematically exposes the compound to a battery of stress conditions mandated by ICH guidelines.[9] By including a control sample and analyzing all samples at defined time points with a stability-indicating method (like HPLC), we can reliably quantify the extent of degradation and detect the formation of new impurities, thus validating the analytical method's specificity.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

-

Sample Preparation for Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

-

Control Sample: Mix 1 mL of stock solution with 1 mL of purified water.

-

Thermal Degradation (Solid): Place ~5 mg of the solid compound in a vial.

-

Thermal Degradation (Solution): Use a separate aliquot of the control sample.

-

Photolytic Degradation (Solid & Solution): Prepare solid and solution samples as for thermal stress.

-

-

Incubation:

-

Place the Acid, Base, Oxidative, and one Control solution vial in a water bath at 60 °C.

-

Place the solid and solution thermal samples in an oven at 80 °C.

-

Place the solid and solution photolytic samples in a photostability chamber (ICH Q1B compliant, e.g., 1.2 million lux hours and 200 watt hours/m²).

-

Keep one Control sample protected from light at room temperature.

-

-

Time Points: Withdraw aliquots from the solution samples at specified time points (e.g., 2, 8, 24, 48 hours). For solid samples, prepare solutions at each time point.

-

Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to halt the degradation reaction.

-

Analysis: Analyze all samples, including the controls, by a stability-indicating HPLC-UV method. The method should be capable of resolving the parent peak from all degradation products. Use a photodiode array (PDA) detector to compare the UV spectra of the degradant peaks to the parent peak to assess peak purity.

-

Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound's peak area is commensurate with the increase in the peak areas of the degradation products.

Summary of Expected Stability Profile

| Stress Condition | Severity | Expected Outcome | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Moderate Degradation | Ring-opened 2-amino-5-fluorobenzoyl species. |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 8h | Significant Degradation | Ring-opened 2-amino-5-fluorobenzoyl species.[14] |

| Oxidation | 3% H₂O₂, RT, 24h | Minor to Moderate Degradation | N-oxides, hydroxylated aromatic species.[16][17] |

| Thermal (Solid) | 80 °C, 48h | Likely Stable | Minimal degradation expected. |

| Photolytic | ICH Q1B Conditions | Potential for Degradation | Isomers, ring-contracted or rearranged products.[15] |

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel therapeutics. However, its successful application hinges on a thorough understanding of its fundamental physicochemical properties. This guide has outlined a rigorous, experimentally-driven approach to characterizing its solubility and stability. The protocols provided for thermodynamic solubility and forced degradation studies represent industry-standard methodologies designed to yield robust and reliable data. The anticipated poor aqueous solubility underscores the need for enabling formulation strategies, while the potential for hydrolytic and photolytic instability necessitates careful handling, storage, and the development of validated, stability-indicating analytical methods. By adhering to these scientific principles and practices, researchers can confidently assess the viability of this scaffold and accelerate the journey from discovery to development.

References

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(12), 2371–2375. Available at: [Link]

-

Ainsworth, C., & Jones, R. G. (1955). A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl derivatives. Journal of the American Chemical Society, 77(23), 621–624. (Note: While this reference is for the parent hydroxy compound, the degradation principles are analogous). Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-3-phenyl-1,2,3-benzotriazin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

National Cancer Institute. (n.d.). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. National Institutes of Health. Retrieved from [Link]

-

Prajapati, R., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

-

Rani, S., & Malik, A. (2019). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Kumar, V., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Sharma, G., & Saini, S. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

El-Gamal, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. ACS Publications. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. American Chemical Society. Available at: [Link]

-

Gu, Y., et al. (2014). Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PubMed. Available at: [Link]

-

Wang, C., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research. Available at: [Link]

-

García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Chemistry Portal. Available at: [Link]

-

El-Gamal, S. M. (2018). Preparation of Some Benzotriazin Derivatives and Study of Their Biological Activity. Young Researchers Conference, Suez Canal University. Available at: [Link]

-

Kaur, R., et al. (2018). Chemistry and Biological Activity of[14][18][19]-Benzotriazine Derivatives. Current Organic Chemistry. Available at: [Link]

-

Xu, X. Y., et al. (2015). Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

D'Andria, D., et al. (2024). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

-

Marchetti, C., et al. (2020). Ovarian Cancer Treatments Strategy: Focus on PARP Inhibitors and Immune Check Point Inhibitors. Cancers. Available at: [Link]

-

Moore, K. N. (2020). PARP Inhibitor Trials Revolutionize Frontline Ovarian Cancer. OncLive. Available at: [Link]

-

Xu, X. Y., et al. (2020). Synthesis and nematicidal activities of 1,2,3-benzotriazin-4-one derivatives containing benzo[d][14][18][19]thiadiazole against Meloidogyne incognita. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Al-Juboori, A. M. J. (2023). Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3- benzotriazin-4-one. NTU Journal of Pure Sciences. Available at: [Link]

-

Wang, C., et al. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Scilit. Available at: [Link]

Sources

- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Nematicidal Activities of 1,2,3-Benzotriazin-4-one Derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]